Imidazo[1,2-a]pyridin-3-ylmethanamine
Description
Structure
2D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKNKWJIRCGBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619093 | |
| Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160771-89-1 | |
| Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-3-ylmethanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with glyoxal or its derivatives under acidic conditions . Another approach involves the cyclization of 2-pyridyl ketones with alkylamines in the presence of molecular iodine and sodium acetate .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: Formation of imidazo[1,2-a]pyridin-3-ylmethanol.
Substitution: Formation of N-substituted this compound derivatives.
Scientific Research Applications
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold is recognized for its antimicrobial properties, especially against Mycobacterium tuberculosis. Several studies have demonstrated the efficacy of imidazo[1,2-a]pyridine derivatives in inhibiting both drug-sensitive and resistant strains of M. tuberculosis. For instance, a set of synthesized compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.006 µM against replicating bacteria, indicating significant potential as new anti-tubercular agents .
Table 1: Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound 9 | ≤0.006 | M. tuberculosis |
| Compound 12 | ≤1.0 | M. tuberculosis |
| Compound 18 | ≤0.03 | M. bovis BCG |
Cancer Therapeutics
Imidazo[1,2-a]pyridine derivatives have also been investigated for their potential as epigenetic bromodomain inhibitors in cancer therapy. Compounds targeting CBP and EP300 bromodomains have shown promising inhibitory activity with IC50 values in the micromolar range, suggesting their role as lead compounds for further development in oncology .
Organic Electronics
The imidazo[1,2-a]pyridine structure has been explored for applications in organic light-emitting diodes (OLEDs) and solar cells due to its electronic properties. Research indicates that modifications to the imidazo[1,2-a]pyridine framework can lead to materials with enhanced photophysical properties suitable for optoelectronic devices .
Luminogenic Materials
Recent advancements have engineered imidazo[1,2-a]pyridine into dual-state emissive luminogens for applications in sensing and bioimaging. These materials exhibit aggregation-induced emission characteristics and have been utilized for detecting hydrazine with high sensitivity .
Table 2: Properties of Dual-State Emissive Luminogens
| Luminogen | Detection Limit | Application |
|---|---|---|
| GBY-13 | 0.028 vol% | Moisture detection |
| GBY-15 | 0.013 mM | Hydrazine sensing |
Chemical Probes and Catalysis
Imidazo[1,2-a]pyridin-3-ylmethanamine has potential applications as a chemical probe due to its ability to interact with various biological targets. Studies focusing on its binding affinity and catalytic activity suggest that this compound could be modified to enhance its effectiveness as a catalyst or as a tool for probing biological systems .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-3-ylmethanamine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors in the central nervous system, leading to therapeutic effects. The compound can inhibit the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Substituent Variations on the Methanamine Group
- N,N-Dimethyl Derivative (CAS 2717-95-5) :
Substituting the primary amine with dimethyl groups (-N(CH3)2) increases lipophilicity (logP ~1.8), enhancing blood-brain barrier penetration but reducing solubility. This derivative is explored in neurological targets but may exhibit off-target toxicity due to altered pharmacokinetics . - N-Methyl Derivative (CAS 885275-83-2): Mono-methylation (-NHCH3) balances solubility and membrane permeability. It shows improved metabolic stability compared to the parent compound, making it a candidate for oral formulations .
Positional Isomers and Ring Modifications
- Imidazo[1,2-a]pyrimidin-2-ylmethanamine (CAS 843609-02-9) :
Replacing the pyridine ring with pyrimidine alters electronic density, reducing basicity (pKa ~6.5 vs. ~8.2 for pyridine analogs). This enhances interactions with ATP-binding pockets in kinases, showing promise in cancer therapy . - Imidazo[1,2-a]pyrazine Derivatives :
Pyrazine-based analogs (e.g., N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine) exhibit stronger π-π stacking with aromatic residues in enzymes, improving inhibitory potency against Mycobacterium tuberculosis (IC50 <1 µM) .
Functional Group Modifications at the 3-Position
- 3-Nitroso Derivatives: The nitroso (-NO) group introduces strong electrophilic character, enabling covalent binding to cysteine residues in bacterial enzymes. However, this leads to cytotoxicity in mammalian cells (e.g., VERO cell line IC50 ~10 µM), limiting therapeutic utility .
- 3-Amino Derivatives: Substituting with an amino group (-NH2) enhances hydrogen-bonding capacity, making these compounds potent inhibitors of Mycobacterium tuberculosis glutamine synthetase (Ki ~0.2 µM) .
Bioisosteric Replacements
- Imidazo[1,2-a]pyridin-3-yl-amide Compounds :
Replacing the methanamine with an amide (-CONH2) group improves metabolic stability and reduces renal clearance. These derivatives are effective in autoimmune disease models by modulating cytokine production . - Hydrazone Derivatives :
Despite structural similarity, hydrazones (-NHN=CH-) are inactive against M. tuberculosis due to poor cellular uptake and rapid hydrolysis in vivo .
Key Research Findings and Data Tables
Table 2: Physicochemical Properties
| Compound | logP | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 1.2 | 2.1 (pH 7.4) | 148.17 |
| N,N-Dimethyl derivative | 2.1 | 0.9 (pH 7.4) | 190.28 |
| 3-Nitroso derivative | 0.8 | 1.5 (pH 7.4) | 175.16 |
Biological Activity
Imidazo[1,2-a]pyridin-3-ylmethanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and specific case studies that highlight its efficacy against various diseases.
Overview of this compound
This compound features a fused bicyclic structure combining imidazole and pyridine rings. This unique structure contributes to its ability to interact with various biological targets, influencing numerous biochemical pathways.
Target Interactions
this compound has been shown to interact with several enzymes and proteins, including:
- Cytochrome P450 Enzymes : These enzymes are crucial for drug metabolism and the compound's interaction can alter the pharmacokinetics of co-administered drugs.
- Kinase Inhibition : It has demonstrated inhibitory activity against various kinases involved in cancer progression, such as CDK and VEGFR .
Cellular Effects
The compound influences cellular processes by modulating signaling pathways, particularly the MAPK/ERK pathway. This modulation can lead to changes in gene expression and cellular metabolism, ultimately inducing apoptosis in cancer cells through the intrinsic apoptotic pathway.
Antimycobacterial Activity
Recent studies have identified this compound derivatives as potent inhibitors of Mycobacterium tuberculosis (M. tuberculosis). High-throughput screening revealed that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.03 µM against various strains of M. tuberculosis and Mycobacterium bovis BCG .
| Compound | MIC (µM) | Target |
|---|---|---|
| IP-1 | 0.03 | M. tuberculosis |
| IP-2 | 0.5 | M. bovis BCG |
| IP-3 | 0.006 | MDR strains |
These compounds specifically target QcrB, a component of the electron transport chain critical for bacterial survival .
Antitumor Activity
This compound has also shown promise as an anticancer agent. Its derivatives have been tested against various tumor cell lines, demonstrating significant cytotoxicity and inhibition of tumor growth by targeting multiple pathways involved in cancer cell proliferation and survival .
| Tumor Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 0.5 | CDK inhibition |
| MCF7 (Breast) | 0.8 | VEGFR inhibition |
| HeLa (Cervical) | 0.4 | PI3K pathway modulation |
Case Studies
- Antitubercular Efficacy : A study demonstrated that deuterated analogs of this compound retained nanomolar potency against M. tuberculosis while exhibiting reduced metabolism due to the stronger C-D bond compared to C-H bonds . This suggests potential for developing long-lasting therapeutic agents.
- Anticancer Properties : A comprehensive review compiled data from various studies showing that imidazo[1,2-a]pyridine derivatives inhibit key signaling pathways in cancer cells. For instance, compounds targeting the EGFR signaling pathway showed IC50 values below 1 µM across multiple cancer types, highlighting their potential as lead compounds for drug development .
Q & A
Q. What are the common synthetic routes for Imidazo[1,2-a]pyridin-3-ylmethanamine derivatives, and how do reaction conditions influence yield?
The most widely used method involves formimidamide chemistry, where 2-aminopyridines react with benzyl/allyl/propargyl halides under anhydrous conditions to avoid side reactions. A one-pot procedure improves yields by reducing intermediate isolation steps . Alternative routes include multicomponent reactions with aryl ketones and 2-amino-N-heterocycles, using iodine or persulfate catalysts for cyclization . Key factors include solvent choice (e.g., DMF for polar intermediates) and temperature control to suppress dimerization.
Q. How can researchers characterize this compound derivatives using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. For example, NMR of 2-(4-nitrophenyl) derivatives shows aromatic proton signals at δ 8.2–8.5 ppm, while NMR confirms carbonyl or nitrile substituents (e.g., δ 165–170 ppm for carboxamides) . High-resolution mass spectrometry (HRMS) validates molecular ions, such as [M+H] peaks matching calculated masses within 2 ppm error. Purity is assessed via HPLC with UV detection at 254 nm .
Q. What biological activities are associated with this compound derivatives?
These compounds exhibit broad therapeutic potential, including:
- Antimicrobial activity : Derivatives with secondary amines (e.g., compounds 2 and 5 ) inhibit Staphylococcus aureus (MIC: 2–4 µg/mL) and Candida albicans via membrane disruption or enzyme inhibition .
- Anticancer effects : Acetylated derivatives disrupt mitochondrial function in cancer cell lines (IC: 10–20 µM) .
Advanced Research Questions
Q. How can computational methods optimize reaction mechanisms for this compound synthesis?
Density Functional Theory (DFT) calculations reveal that dimethyliminium groups lower activation energy by enabling 5-exo-trig cyclization instead of Baldwin-forbidden 1,5-electrocylization. Transition state analysis identifies steric effects from substituents (e.g., ethynyl groups) that favor regioselectivity . Tools like Gaussian or ORCA simulate reaction pathways, while machine learning models predict optimal solvent-catalyst combinations .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response standardization : Compare EC values across studies using unified assays (e.g., broth microdilution for antimicrobial tests) .
- Structural benchmarking : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with activity trends. For example, 3-cyanomethyl derivatives show enhanced anti-ulcer activity due to metabolic stability .
- Target validation : Use CRISPR-Cas9 knockout models to confirm molecular targets (e.g., DNA gyrase for antibacterial activity) .
Q. How to design hybrid this compound-chalcone conjugates for antikinetoplastid activity?
- Scaffold linking : Attach chalcone moieties (e.g., via Suzuki coupling) to the imidazopyridine C-3 position to enhance lipophilicity and target binding .
- In silico screening : Dock conjugates into Trypanosoma brucei trypanothione reductase (PDB: 2XWH) to prioritize candidates with ΔG < -8 kcal/mol .
- In vitro validation : Test against axenic amastigotes (IC < 1 µM) and assess selectivity over mammalian cells (SI > 10) .
Q. What factorial design approaches improve synthetic yield and purity?
A 2 factorial design can optimize variables like catalyst loading (10–20 mol%), temperature (80–120°C), and reaction time (6–12 h). Response surface methodology (RSM) identifies interactions, e.g., higher temperatures reduce yield with propargyl halides due to polymerization. Central composite designs (CCD) maximize yield (>85%) while minimizing by-products (<5%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
